molecular formula C11H7BrCl2N2 B13052123 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline CAS No. 2089651-78-3

6-Bromo-4,5-dichloro-2-cyclopropylquinazoline

Katalognummer: B13052123
CAS-Nummer: 2089651-78-3
Molekulargewicht: 317.99 g/mol
InChI-Schlüssel: YZFMZPOEWWZYJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4,5-dichloro-2-cyclopropylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to introduce the bromo and chloro substituents . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-Bromo-4,5-dichloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4,5-dichloro-2-cyclopropylquinazoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline include other quinazoline derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substituents and their positions, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2089651-78-3

Molekularformel

C11H7BrCl2N2

Molekulargewicht

317.99 g/mol

IUPAC-Name

6-bromo-4,5-dichloro-2-cyclopropylquinazoline

InChI

InChI=1S/C11H7BrCl2N2/c12-6-3-4-7-8(9(6)13)10(14)16-11(15-7)5-1-2-5/h3-5H,1-2H2

InChI-Schlüssel

YZFMZPOEWWZYJD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=C(C(=C(C=C3)Br)Cl)C(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.